molecular formula C19H22N2O8S B11509923 Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate

Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate

Cat. No.: B11509923
M. Wt: 438.5 g/mol
InChI Key: RDYKOOCAMCNTFS-UHFFFAOYSA-N
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Description

ETHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE is a complex organic compound that features a combination of aromatic rings, sulfonamide, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Nitrobenzene Derivative: Starting with a nitration reaction of benzene to introduce the nitro group.

    Sulfonamide Formation: Reacting the nitrobenzene derivative with a sulfonyl chloride to form the sulfonamide.

    Esterification: The final step involves esterification of the sulfonamide with ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of carboxylic acids from esters.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its sulfonamide group.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for ETHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE would depend on its specific application. Generally, the sulfonamide group can interact with biological targets such as enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active compounds that can further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(4-NITROPHENYL)PROPANOATE: Similar structure but with a different position of the nitro group.

    METHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

ETHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H22N2O8S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 3-[(2,5-dimethoxyphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C19H22N2O8S/c1-4-29-19(22)12-16(13-6-5-7-14(10-13)21(23)24)20-30(25,26)18-11-15(27-2)8-9-17(18)28-3/h5-11,16,20H,4,12H2,1-3H3

InChI Key

RDYKOOCAMCNTFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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